molecular formula C12H15NO2 B3050563 N,N-Dimethyl-4-oxo-4-phenylbutanamide CAS No. 26976-88-5

N,N-Dimethyl-4-oxo-4-phenylbutanamide

Cat. No. B3050563
CAS RN: 26976-88-5
M. Wt: 205.25 g/mol
InChI Key: VYCPKDIRZIXUEK-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-oxo-4-phenylbutanamide” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.257 g/mol .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-4-oxo-4-phenylbutanamide” consists of a phenyl group (a benzene ring), a butanamide group (a four-carbon chain with an amide functional group), and two methyl groups attached to the nitrogen atom of the amide group .

Scientific Research Applications

Antimycobacterial Activity

N,N-Dimethyl-4-oxo-4-phenylbutanamide has been investigated for its antimycobacterial potential. Researchers synthesized derivatives of this compound and screened them against Mycobacterium tuberculosis (TB) using microplate alamar blue assay (MABA). Although these derivatives were less active than standard drugs like streptomycin and isoniazid, they still exhibited antimycobacterial activity .

Organic Electronics and Transistors

Organic electronic devices have gained prominence due to their flexibility, lightweight nature, and low-cost fabrication. N,N-Dimethyl-4-oxo-4-phenylbutanamide, with its conjugated structure, can be explored as an n-type or ambipolar material in organic electrochemical transistors (OECTs). These devices find applications in biosensors, flexible displays, and wearable electronics .

Solvent and Reactant in Organic Synthesis

N,N-Dimethyl-4-oxo-4-phenylbutanamide serves as a versatile solvent and reactant in organic synthesis. Its unique combination of H, C, N, and O atoms allows it to participate in various reactions. Researchers have employed it in the synthesis of diverse compounds, making it a valuable tool in the chemist’s toolkit .

properties

IUPAC Name

N,N-dimethyl-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)12(15)9-8-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPKDIRZIXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297506
Record name N,N-Dimethyl-4-oxo-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-oxo-4-phenylbutanamide

CAS RN

26976-88-5
Record name NSC116416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-oxo-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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